molecular formula C25H26ClN3O5 B5493163 2-{2-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL]-2-OXOETHYL}-6-(3,4-DIMETHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE

2-{2-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL]-2-OXOETHYL}-6-(3,4-DIMETHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE

Cat. No.: B5493163
M. Wt: 483.9 g/mol
InChI Key: QUXDTLCCYQKOTF-UHFFFAOYSA-N
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Description

2-{2-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL]-2-OXOETHYL}-6-(3,4-DIMETHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxypiperidine moiety, and a dimethoxyphenyl group, all connected through a dihydropyridazinone core.

Preparation Methods

The synthesis of 2-{2-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL]-2-OXOETHYL}-6-(3,4-DIMETHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactionsThe final step involves the formation of the dihydropyridazinone core under specific reaction conditions, such as the use of catalysts and controlled temperature .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{2-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL]-2-OXOETHYL}-6-(3,4-DIMETHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The chlorophenyl and hydroxypiperidine moieties are believed to play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes .

Comparison with Similar Compounds

Similar compounds include other derivatives of piperidine and pyridazinone, such as:

The uniqueness of 2-{2-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL]-2-OXOETHYL}-6-(3,4-DIMETHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O5/c1-33-21-9-3-17(15-22(21)34-2)20-8-10-23(30)29(27-20)16-24(31)28-13-11-25(32,12-14-28)18-4-6-19(26)7-5-18/h3-10,15,32H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXDTLCCYQKOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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